ICL-CCIC-0019
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Overview
Description
ICL-CCIC-0019 is a choline kinase alpha (CHKA) inhibitor. ICL-CCIC-0019 decreases phosphocholine levels and the fraction of labeled choline in lipids, and induces G1 arrest, endoplasmic reticulum stress and apoptosis of a panel of 60 cancer cell lines.
Scientific Research Applications
Inhibition of Cancer Cell Growth
ICL-CCIC-0019, a novel pharmacological inhibitor, plays a significant role in cancer research due to its ability to inhibit the growth of cancer cells. It targets the glycerophospholipid phosphatidylcholine synthesis pathway, which is essential for the structural integrity and signaling functions of cell membranes in cancer cells. This inhibitor has shown potent effects in suppressing the growth of various cancer cell lines, demonstrating its potential as a therapeutic strategy in oncology. Notably, it induces G1 arrest, endoplasmic reticulum stress, and apoptosis in cancer cells, while minimally affecting normal cells. Additionally, changes in phosphocholine cellular levels following treatment with ICL-CCIC-0019 can be detected non-invasively in tumor xenografts, highlighting its potential for clinical application (Trousil et al., 2015) (Trousil et al., 2016).
Impact on Cellular Metabolism
ICL-CCIC-0019 significantly affects cellular metabolism, particularly in cancer cells. It leads to a metabolically stressed phenotype, analogous to mitochondria toxin treatment, but without activating reactive oxygen species. The drug treatment results in decreased TCA cycle activity, oxygen consumption rate, and increased extracellular acidification rate. These effects are associated with a reduction in citrate synthase expression and activation of AMP kinase, showing that ICL-CCIC-0019's impact extends beyond the inhibition of phospholipid synthesis and profoundly affects the metabolic function of cancer cells (Trousil et al., 2015) (Trousil et al., 2016).
Development of Active Analogs
Further research on ICL-CCIC-0019 led to the development of active analogs, like CK146, with a piperazine handle. These analogs facilitate structural modifications to improve the biological profile of the inhibitor. However, while these attempts did not yield the expected results, they provided valuable insights into the structure-activity relationships of these compounds. This work underscores the ongoing efforts to optimize choline kinase inhibitors for therapeutic use in cancer treatment (Wang et al., 2021).
properties
CAS RN |
936498-64-5 |
---|---|
Product Name |
ICL-CCIC-0019 |
Molecular Formula |
C26H44Br2N4 |
Molecular Weight |
572.47 |
IUPAC Name |
1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide |
InChI |
InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SRYRXSJEWKGQSC-UHFFFAOYSA-L |
SMILES |
CN(C1=CC=[N+](CCCCCCCCCCCC[N+]2=CC=C(N(C)C)C=C2)C=C1)C.[Br-].[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ICL-CCIC-0019; ICL CCIC 0019; ICLCCIC0019; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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